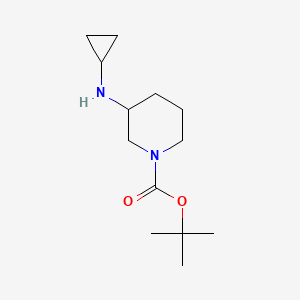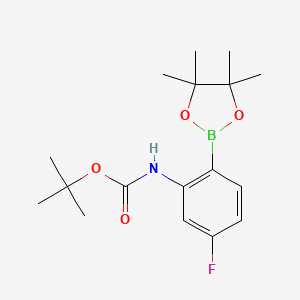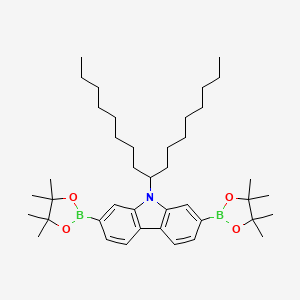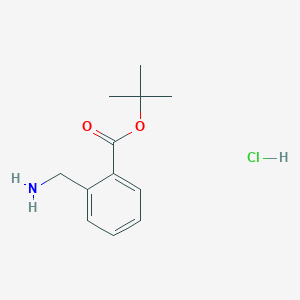![molecular formula C9H12ClNO3S B1532458 1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine CAS No. 1110820-18-2](/img/structure/B1532458.png)
1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine
Overview
Description
“1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine” is a chemical compound with the CAS Number: 1110820-18-2 . It has a molecular weight of 249.72 and its molecular formula is C9H12ClNO3S . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12ClNO3S/c10-7-8-3-4-9 (14-8)15 (12,13)11-5-1-2-6-11/h3-4H,1-2,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 249.72 and its molecular formula is C9H12ClNO3S .
Scientific Research Applications
Synthesis Approaches
The scientific applications of 1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine include its use as an intermediate in the synthesis of various heterocyclic compounds. One approach involves the synthesis of tetrahydropyridine derivatives through a reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions. This method provides an efficient route to sulfonated tetrahydropyridine derivatives without the need for catalysts or additives, showcasing the versatility of this compound derivatives in radical cyclization processes (An & Wu, 2017).
Heterocyclic Compound Formation
Another application is seen in the synthesis of pyrrolidin-2-ones and their derivatives, which are considered promising non-aromatic heterocyclic compounds found in many natural products and biologically active molecules. The introduction of various substituents into the nucleus of pyrrolidin-2-ones, including the furyl-2-carbonyl group, is of great importance for creating new medicinal molecules with improved biological activity. This research highlights the potential of this compound in synthesizing biologically active heterocycles (Rubtsova et al., 2020).
Novel Synthetic Routes and Mechanisms
Further research includes the development of novel synthetic routes and mechanisms involving this compound derivatives. For instance, the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines presents new approaches to substituted furans and pyrroles, highlighting innovative methods to synthesize important synthons in chemical synthesis found in natural products, pharmaceutical agents, and materials. These advancements demonstrate the compound's role in facilitating complex chemical transformations (Kelly et al., 2008).
Safety and Hazards
The safety information for “1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .
Properties
IUPAC Name |
1-[5-(chloromethyl)furan-2-yl]sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIWKPRYBBDOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532378.png)
![3-[1-(Morpholin-4-yl)ethyl]aniline](/img/structure/B1532379.png)
![2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1532380.png)

![3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1532388.png)
![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1532390.png)




amine dihydrochloride](/img/structure/B1532397.png)
